molecular formula C21H13I6NO5 B3166470 O-(4-Hydroxy-3,5-diiodophenyl)thyroxine CAS No. 911661-90-0

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine

Cat. No.: B3166470
CAS No.: 911661-90-0
M. Wt: 1120.8 g/mol
InChI Key: DBVHFBLWQRLBJN-KRWDZBQOSA-N
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Description

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound plays a crucial role in regulating metabolism, growth, and development.

Mechanism of Action

Target of Action

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It primarily targets the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .

Mode of Action

It is known to stimulate the formation of ldl in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyroxine affects the lipid metabolism pathway. By stimulating the formation and catabolism of LDL in the liver, it influences the balance of cholesterol and bile acids in the body . This leads to a decrease in serum cholesterol and LDL levels, which can help in the management of hyperlipidemia .

Pharmacokinetics

It is known that dextrothyroxine is a prohormone and can bind as a substrate to iodide peroxidase .

Result of Action

The primary result of Dextrothyroxine’s action is a reduction in serum cholesterol and LDL levels . By increasing the catabolism of LDL in the liver, it helps to lower high cholesterol levels in the blood . This can be beneficial in the treatment of hyperlipidemia .

Action Environment

The action of Dextrothyroxine can be influenced by various environmental factors. For instance, the presence of mineral acids or alkalies can affect its solubility in alcohol . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Hydroxy-3,5-diiodophenyl)thyroxine involves several steps, starting from L-tyrosine. The process includes iodination of L-tyrosine to form diiodotyrosine, followed by coupling of two diiodotyrosine molecules to produce thyroxine. The reaction conditions typically involve the use of iodine and an oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroxine, which can have different biological activities and applications .

Scientific Research Applications

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is unique due to its specific structure and function as a prohormone that is converted to the more active triiodothyronine. Its stability and longer half-life compared to triiodothyronine make it a preferred choice for long-term thyroid hormone replacement therapy .

Properties

IUPAC Name

(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVHFBLWQRLBJN-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13I6NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238431
Record name O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1120.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911661-90-0
Record name O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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